4-(1H-imidazol-1-yl)benzoic acid hydrochloride CAS 249292-42-0 properties
4-(1H-imidazol-1-yl)benzoic acid hydrochloride CAS 249292-42-0 properties
An In-Depth Technical Guide to 4-(1H-imidazol-1-yl)benzoic acid hydrochloride (CAS 249292-42-0): Properties, Synthesis, and Handling
Executive Summary
4-(1H-imidazol-1-yl)benzoic acid hydrochloride (CAS No. 249292-42-0) is the hydrochloride salt of 4-(1H-imidazol-1-yl)benzoic acid (CAS No. 17616-04-5). This compound is a heterocyclic building block of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. Its structure incorporates a rigid benzoic acid scaffold with a versatile imidazole moiety. This bifunctional nature—a carboxylic acid group capable of forming amides, esters, and coordinating to metals, and an imidazole ring known for its coordination chemistry and presence in bioactive molecules—makes it a valuable linker and precursor for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed and rationalized synthesis protocol, potential applications, and essential safety and handling information for laboratory professionals.
Physicochemical Properties
The core structure consists of an imidazole ring linked at the N1 position to the para-position of a benzoic acid ring. The hydrochloride salt form enhances its solubility in certain polar solvents and modifies the acidity of the functional groups. It is crucial to distinguish between the hydrochloride salt and the parent free acid, as their properties and handling may differ.
Table 1: Comparative Physicochemical Properties
| Property | 4-(1H-imidazol-1-yl)benzoic acid hydrochloride | 4-(1H-imidazol-1-yl)benzoic acid (Free Acid) |
| CAS Number | 249292-42-0[1] | 17616-04-5[2][3][4] |
| Molecular Formula | C₁₀H₉ClN₂O₂[1] | C₁₀H₈N₂O₂[2][4][5] |
| Molecular Weight | 224.64 g/mol [1] | 188.18 g/mol [2][4] |
| Physical Form | Solid | Solid, may appear as yellow crystals[6] |
| Purity | Typically >95%[1] | Typically >98% |
| Storage | Store locked up in a dry, cool, well-ventilated place[7]. | Sealed in dry, room temperature[3]. |
| InChI Key | LFIDZIWWYNTQOQ-UHFFFAOYSA-N (for free acid) | LFIDZIWWYNTQOQ-UHFFFAOYSA-N |
Synthesis and Purification
Synthetic Strategy Overview
The most common and reliable route to synthesize the parent compound, 4-(1H-imidazol-1-yl)benzoic acid, involves a nucleophilic aromatic substitution (SₙAr) reaction, often referred to as an Ullmann-type condensation, followed by saponification. This strategy begins by coupling an activated 4-halobenzoate ester with imidazole. The choice of an ester starting material is critical as it protects the carboxylic acid functionality, which would otherwise interfere with the basic conditions of the coupling reaction. The final step involves hydrolysis of the ester to yield the carboxylic acid, which can then be protonated with hydrochloric acid to form the target hydrochloride salt.
Detailed Experimental Protocol: Two-Step Synthesis
This protocol describes the synthesis of the free acid from methyl 4-fluorobenzoate, followed by its conversion to the hydrochloride salt.[8]
Step 1: Synthesis of Methyl 4-(1H-imidazol-1-yl)benzoate
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine methyl 4-fluorobenzoate (1.52 g, 10 mmol), 1H-imidazole (0.82 g, 12 mmol), and anhydrous potassium carbonate (1.40 g, 10 mmol).
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Solvent Addition: Add 7 mL of dimethylsulfoxide (DMSO). Rationale: DMSO is a high-boiling polar aprotic solvent that effectively solvates the potassium carbonate and facilitates the nucleophilic attack of the deprotonated imidazole on the electron-deficient aromatic ring.
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Reaction Execution: Heat the mixture with stirring at 120-130°C for 5 hours. The elevated temperature is necessary to overcome the activation energy of the SₙAr reaction.
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Workup and Extraction: Cool the reaction mixture to room temperature. Add water and acidify the solution. Extract the aqueous layer with diethyl ether. Adjust the pH of the aqueous layer to 8 with sodium carbonate to ensure the product is in its free base form, then extract with diethyl ether. Rationale: The initial acid/base workup serves to remove unreacted starting materials and byproducts.
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Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the intermediate ester.
Step 2: Saponification and Hydrochloride Salt Formation
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Hydrolysis: Take the crude methyl 4-(1H-imidazol-1-yl)benzoate from the previous step (e.g., 0.61 g, 3 mmol) and add it to 5 mL of 10% aqueous sodium hydroxide.
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Reaction: Reflux the mixture for 5-10 minutes. Rationale: The strongly basic conditions promote the rapid saponification (hydrolysis) of the methyl ester to its corresponding sodium carboxylate salt.
-
Acidification and Precipitation: Cool the solution. Slowly add hydrochloric acid (e.g., 6M HCl) until the pH of the solution is between 2 and 3. A precipitate will form. Rationale: Acidification serves two purposes: it protonates the carboxylate to form the insoluble free carboxylic acid, and with sufficient acid, it protonates the basic nitrogen of the imidazole ring, forming the hydrochloride salt.
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Isolation and Drying: Filter the precipitated solid, wash with cold water, and dry thoroughly to yield 4-(1H-imidazol-1-yl)benzoic acid hydrochloride.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of 4-(1H-imidazol-1-yl)benzoic acid HCl.
Purification and Characterization
For high-purity material required in drug development, recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended. The identity and purity of the final product should be confirmed using standard analytical techniques. While specific data is not publicly available, researchers should expect to use:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity.
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Mass Spectrometry (MS): To verify the molecular weight of the cation (189.07 g/mol for [C₁₀H₉N₂O₂]⁺).
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. Vendor-supplied material can often be requested with a Certificate of Analysis (COA) detailing these results.[9]
Applications in Research and Development
The utility of this compound stems from its bifunctional nature, serving primarily as a specialized building block or linker.[3]
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As a Ligand for Metal Complexes: The imidazole nitrogen is an excellent coordinating atom for a wide range of transition metals. This makes the parent molecule a valuable ligand for creating metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes with potential catalytic or material applications.[10]
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As a Scaffold in Medicinal Chemistry: The overall structure can be used as a rigid scaffold to which other pharmacophores are attached. The carboxylic acid can be readily converted into amides or esters, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. The imidazole ring itself is a common feature in many pharmaceuticals.
-
In Organic Materials Science: Its rigid structure and capacity for hydrogen bonding (via the carboxylic acid and N-H on the protonated imidazole) make it a candidate for the design of supramolecular assemblies and functional organic materials.
Visualization of Molecular Connectivity
Caption: Functional sites for derivatization and coordination.
Safety, Handling, and Storage
As a laboratory chemical, 4-(1H-imidazol-1-yl)benzoic acid and its hydrochloride salt must be handled with appropriate care. The following information is synthesized from available safety data sheets.[2][7]
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| GHS07: Exclamation Mark | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation[2]. |
Personal Protective Equipment (PPE) and Handling
-
Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 (US) standards.[7]
-
Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin exposure.[7]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid dust inhalation. For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used.[2]
-
General Hygiene: Wash hands thoroughly after handling. Avoid ingestion, inhalation, and contact with skin and eyes.[7]
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[7] It should be stored away from incompatible materials.
-
Incompatible Materials: Strong bases and strong oxidizing agents.[7]
-
Disposal: Dispose of waste material and contaminated packaging in accordance with local, state, and federal regulations. This should be done via a licensed professional waste disposal service.[2]
References
- MSDS of 4-(1H-imidazol-1-yl)benzoic Acid. (2013, September 11). Capot Chemical Co.,Ltd..
- 4-(1H-Imidazol-1-yl)benzoic acid hydrochloride. CymitQuimica.
- Synthesis of 4-(1H-Imidazol -1-yl)benzoic acid. PrepChem.com.
- 17616-04-5|4-(1H-Imidazol-1-yl)benzoic acid. BLDpharm.
- 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID synthesis. ChemicalBook.
- Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008, November 17). Beilstein Journal of Organic Chemistry.
- SAFETY DATA SHEET. Fisher Scientific.
- 249292-42-0|4-(1H-Imidazol-1-yl)benzoic acid hydrochloride. Ambeed.
- 4-(Imidazol-1-yl)benzoic acid. PMC.
- 4-(1H-Imidazol-1-yl)benzoic acid. Oakwood Chemical.
- 4-(1H-Imidazol-1-yl)benzoic acid | 17616-04-5. Sigma-Aldrich.
- (PDF) 4-(Imidazol-1-yl)benzoic acid. ResearchGate.
Sources
- 1. 4-(1H-Imidazol-1-yl)benzoic acid hydrochloride [cymitquimica.com]
- 2. capotchem.cn [capotchem.cn]
- 3. 17616-04-5|4-(1H-Imidazol-1-yl)benzoic acid|BLD Pharm [bldpharm.com]
- 4. 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. 4-(1H-Imidazol-1-yl)benzoic acid [oakwoodchemical.com]
- 6. 4-(Imidazol-1-yl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. prepchem.com [prepchem.com]
- 9. 249292-42-0|4-(1H-Imidazol-1-yl)benzoic acid hydrochloride| Ambeed [ambeed.com]
- 10. researchgate.net [researchgate.net]
